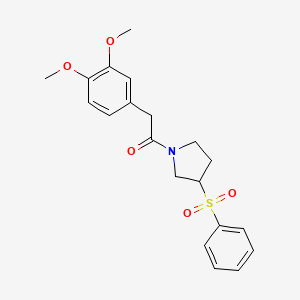
3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” is a chemical compound with the molecular formula C11H13F2NO2 . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular weight of “3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” is 229.22 . The compound contains a benzenamine group, which is attached to a tetrahydropyran ring via an oxygen atom .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing a wide range of heterocyclic compounds, such as benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives, through domino reactions and multi-component condensation reactions. These compounds are synthesized for their potential applications in pharmaceuticals and materials science due to their significant biological and pharmacological activities (Mohebat, Yazdani Elah Abadi, & Maghsoodlou, 2016); (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).
Fluorinated Compounds and Their Applications
The synthesis of trifluoromethylazoles and their potential use in measuring pH in biological media by 19F NMR spectroscopy demonstrates the importance of fluorinated compounds in analytical chemistry. These compounds offer a means for the development of novel diagnostic tools (Jones, Branch, Thompson, & Threadgill, 1996).
Molecular Solids and Hydrogen Bonding
Research into the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds has shown the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. These studies contribute to our understanding of material design and the development of new materials with desired properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Luminescent Materials
The design and synthesis of highly luminescent platinum(II) complexes based on pyrazolo[1,5-f]phenanthridine-containing ligands for organic light emitting diodes (OLEDs) highlight the role of such compounds in developing advanced optoelectronic devices. These materials exhibit high thermal stability and intense electroluminescence, making them suitable for use in display technologies (Zhao, Tang, Liu, Fan, & Liao, 2017).
Green Synthesis Methods
The utilization of theophylline as a green catalyst for the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives underlines the shift towards environmentally friendly chemical processes. Such methodologies not only offer high yields and operational simplicity but also minimize the environmental impact by avoiding hazardous reagents and solvents (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).
Safety and Hazards
The safety data sheet for “3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” suggests that it should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
3,5-difluoro-4-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c12-9-5-7(14)6-10(13)11(9)16-8-1-3-15-4-2-8/h5-6,8H,1-4,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGRKCJUTJKKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)


![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)



![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)